molecular formula C23H25N5O2 B2395397 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide CAS No. 2034443-34-8

2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide

Cat. No. B2395397
CAS RN: 2034443-34-8
M. Wt: 403.486
InChI Key: GNZYQLNKCXJTQS-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and analgesic properties .

Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

Research has focused on the synthesis of heterocyclic carboxamides, including compounds structurally related to 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-4-carboxamide, for evaluation as potential antipsychotic agents. Studies have involved the preparation and in vitro evaluation of these compounds for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo evaluations have also been conducted, particularly looking at their ability to antagonize apomorphine-induced climbing in mice, a predictive model of antipsychotic activity. Some derivatives showed potent in vivo activities comparable to established benchmarks while exhibiting fewer extrapyramidal side effects, suggesting their potential as backup compounds for further antipsychotic drug development (Norman et al., 1996).

Antibacterial Activity

Another avenue of research has explored the antibacterial properties of quinoline derivatives. Studies have synthesized various derivatives and tested them against a range of Gram-positive and Gram-negative bacterial strains. Compounds containing quinoline and piperidine moieties have demonstrated promising antibacterial activities, particularly those incorporating thiazole rings. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Selvakumar & Elango, 2017).

Antihypertensive Activity

Research into piperidine derivatives with a quinazoline ring system, closely related to the chemical structure , has shown that some compounds exhibit strong antihypertensive activity in animal models. Specifically, these studies have identified derivatives that produced significant hypotension in spontaneously hypertensive rats, indicating their potential for development into antihypertensive medications (Takai et al., 1986).

Synthesis Methods and Applications in Drug Discovery

Several studies have focused on the synthesis of quinoline derivatives with potential applications in drug discovery. These include methods for creating piperazine substituted quinolones and exploring their potential as sorbitol dehydrogenase inhibitors, highlighting the versatility of the quinoline core in medicinal chemistry. Such research not only advances the synthetic chemistry of quinoline derivatives but also opens new pathways for the development of treatments for various diseases, including diabetes and cancer (Depreux et al., 2000).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely depending on their exact structure and the biological target. Some quinazoline derivatives have been found to inhibit certain enzymes, while others may interact with various receptors .

properties

IUPAC Name

2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c29-21-13-18(16-5-1-4-8-20(16)27-21)23(30)26-15-9-11-28(12-10-15)22-17-6-2-3-7-19(17)24-14-25-22/h1,4-5,8,13-15H,2-3,6-7,9-12H2,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYQLNKCXJTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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